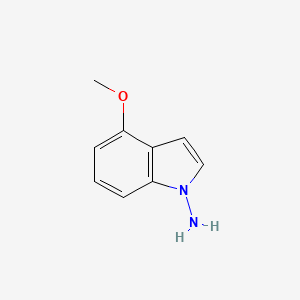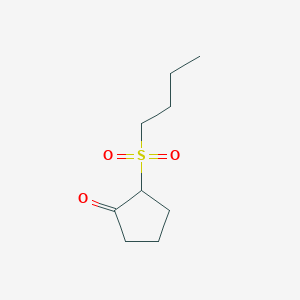
6-chloro-4-phenylquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-phenylquinoline-3-carboxylic acid: is a heterocyclic aromatic compound with significant importance in various fields of chemistry and pharmacology This compound is characterized by the presence of a quinoline ring system substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-phenylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with carboxylic acid chlorides under acidic conditions. For instance, the reaction of 3-aminoquinolines with α-substituted carboxylic acid chlorides can yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. These methods often utilize catalysts and specific reaction conditions to achieve the desired product with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 6-chloro-4-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-chloro-4-phenylquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its use in designing new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 6-chloro-4-phenylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied. In medicinal chemistry, it may act by binding to DNA or proteins, thereby affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Quinoline-4-carboxylic acid derivatives: These compounds share a similar quinoline core structure but differ in the substituents attached to the ring.
2-Hydroxyquinoline-4-carboxylic acid: This compound has a hydroxyl group at the 2-position, which can significantly alter its chemical and biological properties.
Uniqueness: 6-chloro-4-phenylquinoline-3-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring. The presence of the chlorine atom and the phenyl group imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
128831-20-9 |
|---|---|
Molekularformel |
C16H10ClNO2 |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
6-chloro-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18-14)16(19)20/h1-9H,(H,19,20) |
InChI-Schlüssel |
YRGBWBCRNZJZTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-4-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B8754558.png)




